molecular formula C13H25NO B2456522 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine CAS No. 2195428-37-4

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine

Cat. No.: B2456522
CAS No.: 2195428-37-4
M. Wt: 211.349
InChI Key: OQZVAWFLKXOTAU-WXRRBKDZSA-N
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Description

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of an ethyl group, an oxolane ring, and a cyclohexane ring

Properties

IUPAC Name

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h11-14H,2-10H2,1H3/t11?,12?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVAWFLKXOTAU-WXRRBKDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC(CC1)NC[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide ring-opening reaction.

    Attachment of the Oxolane Ring to the Cyclohexane Ring: This step involves the reaction of the oxolane ring with a cyclohexylamine derivative under suitable conditions, such as the presence of a base or a catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates are used under suitable conditions, including the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features:

  • Cyclohexane Ring : Provides a stable framework.
  • Oxolane Moiety : Enhances solubility and reactivity.
  • Ethyl Group : Contributes to its unique biological interactions.

Medicinal Chemistry

4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine is primarily explored for its potential as a pharmaceutical agent. Its interactions with biological targets make it a candidate for drug development, particularly in the treatment of diseases involving neurotransmission and immune response.

Biological Activities

Initial studies indicate that this compound may act as an antagonist for indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune modulation and cancer progression. This suggests therapeutic applications in oncology and immunotherapy.

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxolane Ring : Achieved through cyclization reactions.
  • Attachment to Cyclohexane : Involves reacting the oxolane with cyclohexylamine derivatives.
  • Ethyl Group Introduction : Conducted via alkylation reactions.

These synthetic methods ensure high yield and purity, essential for further research applications.

Study Example: Antitumor Activity

A relevant study evaluated the antitumor activity of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings demonstrated significant reductions in tumor cell viability, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Interaction Studies

Preliminary investigations into the pharmacodynamics of this compound suggest that it interacts with various receptors and enzymes involved in neurotransmission and immune function. This could lead to synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride: A salt form of the compound with similar properties.

    Cyclohexylamine derivatives: Compounds with similar cyclohexane and amine structures but different substituents.

    Oxolane derivatives: Compounds with similar oxolane rings but different attached groups.

Uniqueness

This compound is unique due to its specific combination of an ethyl group, an oxolane ring, and a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine is a compound of interest in medicinal and organic chemistry, characterized by its unique structure that includes a cyclohexane ring, an ethyl group, and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C13H25NOC_{13}H_{25}NO with a molecular weight of approximately 211.34 g/mol. This compound is being explored for its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the oxolane ring enhances its solubility and reactivity, which are crucial for interactions with biological targets.

PropertyValue
Molecular FormulaC13H25NOC_{13}H_{25}NO
Molecular Weight211.34 g/mol
CAS Number2195428-37-4

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

Study Example: Antitumor Activity of Related Compounds

A study evaluated the antitumor activity of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating a significant reduction in tumor cell viability and highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxolane Ring : This can be achieved through cyclization reactions.
  • Attachment to Cyclohexane : The oxolane is reacted with a cyclohexylamine derivative.
  • Ethyl Group Introduction : Alkylation reactions introduce the ethyl group.

These synthetic routes ensure high yield and purity, facilitating further research into its biological applications .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine, and what are their critical challenges?

Answer:
The synthesis typically involves two key steps: (1) functionalization of the cyclohexane ring and (2) stereoselective introduction of the (2R)-oxolan-2-ylmethyl group. A reductive amination approach is often used, where 4-ethylcyclohexan-1-amine reacts with (2R)-oxolan-2-ylmethyl aldehyde under hydrogenation conditions. Challenges include controlling stereochemistry at the oxolane ring (R-configuration) and minimizing side reactions like over-alkylation. Column chromatography or chiral resolution (e.g., via HPLC with a chiral stationary phase) is critical for isolating the desired enantiomer .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the cyclohexane ring conformation, ethyl group position, and oxolane substituent. Overlapping signals from cyclohexane chair conformers may require variable-temperature NMR or 2D techniques (COSY, HSQC) .
  • HPLC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete alkylation .
  • IR Spectroscopy : Confirms the presence of amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

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